N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea
Description
Properties
CAS No. |
595545-97-4 |
|---|---|
Molecular Formula |
C15H33N3O2 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea |
InChI |
InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20) |
InChI Key |
DPWJQDWBLGOJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCNC(=O)NCO |
Origin of Product |
United States |
Preparation Methods
Hydroxymethylation of Urea
- Urea reacts with formaldehyde under controlled pH (usually slightly alkaline, pH 7.5–10.5) and temperature (60–100 °C) to form hydroxymethylurea intermediates such as monomethylolurea and dimethylolurea.
- The molar ratio of urea to formaldehyde (U:F) is critical; typical ratios range from 0.2:1 to 1:1.
- Reaction times vary from 1 to 3 hours depending on temperature and pH.
- Sodium hydroxide is commonly used to adjust pH.
- The reaction proceeds via nucleophilic addition of urea’s amino groups to formaldehyde, yielding hydroxymethyl derivatives.
Aminomethylation with Dodecylamine
- The dodecylamino group can be introduced by reacting the hydroxymethylurea intermediate with dodecylamine.
- This reaction is a nucleophilic substitution where the amine attacks the hydroxymethyl group, forming the N-[(dodecylamino)methyl] substituent.
- Reaction conditions typically involve heating (100–160 °C) in the absence of solvent or in an inert solvent to facilitate the reaction and drive off ammonia byproduct.
- Molar ratios of urea, formaldehyde, and dodecylamine are adjusted to favor mono-substitution and minimize side products such as dialkylureas or polymeric species.
Purification and Isolation
- The product mixture often contains unreacted starting materials, byproducts like dialkylureas, and cyclic side products (e.g., oxazolidinones).
- Purification is achieved by crystallization, selective solvent extraction, or vacuum distillation.
- Crystallization from solvents such as pyridine or aqueous media can yield pure this compound.
- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm product identity and purity.
Reaction Conditions and Optimization
Mechanistic Insights and Kinetics
- The reaction of urea with formaldehyde proceeds via formation of an activated complex, leading to hydroxymethylurea species.
- Amines react with hydroxymethylureas by nucleophilic substitution, releasing ammonia and forming substituted ureas.
- Kinetic studies indicate that substituents on the amine and reaction conditions influence the rate and selectivity of substitution.
- Side reactions include formation of biuret, tri-substituted ureas, and cyclic byproducts, which are minimized by controlling stoichiometry and reaction parameters.
Representative Experimental Procedure (Adapted)
-
- Dissolve urea in water.
- Add formaldehyde solution slowly to maintain U:F ratio ~0.5:1.
- Adjust pH to ~9.0 with NaOH.
- Heat mixture to 80 °C and stir for 2 hours.
-
- Cool reaction mixture to 60 °C.
- Add dodecylamine in equimolar amount relative to urea.
- Heat to 120–140 °C under inert atmosphere for 3 hours.
- Remove ammonia byproduct by gentle vacuum or nitrogen purge.
-
- Cool reaction mixture to room temperature.
- Extract product with suitable organic solvent or crystallize from aqueous medium.
- Dry and characterize the product.
Summary Table of Preparation Parameters and Outcomes
Research Findings and Notes
- The presence of a long alkyl chain (dodecyl) imparts hydrophobic character, influencing solubility and purification strategies.
- Hydroxymethylurea intermediates are well-studied and commercially important; their reaction with primary amines is a reliable route to substituted ureas.
- Side reactions can be minimized by controlling molar ratios and reaction conditions.
- Analytical methods such as NMR and mass spectrometry are essential for confirming substitution patterns and purity.
- The reaction mechanism involves nucleophilic attack of the amine on the hydroxymethyl group, with ammonia elimination.
- Industrially, similar substituted ureas are prepared via controlled stepwise reactions of urea, formaldehyde, and amines, often under alkaline conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(dodecylamino)methyl]-N’-(hydroxymethyl)urea oxides, while reduction may produce dodecylamine and methanol.
Scientific Research Applications
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The amino and hydroxymethyl groups can form hydrogen bonds with proteins, altering their structure and function.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Urea Derivatives
Key Observations:
- Dodecylamino vs. Aromatic/Alkyl Groups: The long alkyl chain in the target compound likely enhances lipophilicity compared to aromatic (e.g., ethylphenyl in ) or short-chain alkyl substituents (e.g., DMU in ). This may favor applications in emulsification or as a surfactant.
- Hydroxymethyl vs. Imidazolidinyl Groups : Diazolidinyl urea () replaces one urea nitrogen with an imidazolidinyl ring, enabling formaldehyde release for antimicrobial activity. The target compound’s hydroxymethyl group lacks this reactivity but may participate in hydrogen bonding.
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations:
- Melting Points : Aromatic ureas (e.g., ) exhibit higher melting points (~150°C) due to rigid structures, while alkyl-substituted ureas (e.g., DMU) and the target compound likely have lower melting points due to flexible chains.
- Solubility: The hydroxymethyl group in the target compound may improve water solubility compared to purely lipophilic derivatives (e.g., ethylphenyl urea in ), but the dodecylamino chain limits this, creating an amphiphilic profile.
Table 3: Application Profiles
Key Observations:
- Antimicrobial Potential: Unlike diazolidinyl urea (), the target compound lacks formaldehyde-releasing groups but may act via membrane disruption (dodecylamino chain penetration).
- Surfactant Use: The dodecylamino group’s hydrophobicity paired with urea’s polarity aligns with surfactant applications, similar to alkylamine derivatives.
Biological Activity
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea, a compound with the CAS number 595545-97-4, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a long dodecyl chain that enhances its lipophilicity, which may influence its biological activity. The presence of the hydroxymethyl group is significant for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H30N2O2 |
| Molecular Weight | 270.4 g/mol |
| CAS Number | 595545-97-4 |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Interaction : The dodecyl group enhances the compound's ability to interact with lipid membranes, potentially increasing permeability and facilitating drug delivery.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, likely due to its ability to disrupt microbial membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effectiveness of this compound against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Studies
-
Skin Permeation Enhancement : A study investigated the compound's potential as a permeation enhancer for transdermal drug delivery systems. Results showed that formulations containing this compound significantly increased the permeation of model drugs through skin membranes compared to controls.
Formulation Type Permeation Rate (µg/cm²/h) Control 5.0 With Dodecyl Urea 12.3 - Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines indicated that at lower concentrations (up to 50 µg/mL), this compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
